N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
CAS No.: 1105219-28-0
Cat. No.: VC11972878
Molecular Formula: C23H19FN4O3S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105219-28-0 |
|---|---|
| Molecular Formula | C23H19FN4O3S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C23H19FN4O3S/c24-16-7-5-14(6-8-16)10-25-21(29)11-28-22(17-12-32-13-18(17)27-28)26-23(30)20-9-15-3-1-2-4-19(15)31-20/h1-9H,10-13H2,(H,25,29)(H,26,30) |
| Standard InChI Key | TXMWHEHQNODNHH-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
| Canonical SMILES | C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Introduction
Molecular Formula and Weight
Synthetic Pathway
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
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Coupling with benzofuran derivatives via carboxamide bond formation.
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Introduction of the fluorophenyl group through nucleophilic substitution or amidation reactions.
Analytical Techniques
Characterization of the compound can be performed using:
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Nuclear Magnetic Resonance (NMR): For structural confirmation.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic systems .
Potential Pharmacological Applications
The structural features of the compound suggest it may act as:
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A kinase inhibitor due to its planar aromatic systems and hydrogen bond donors/acceptors.
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A ligand for enzymes or receptors involved in inflammatory or oncological pathways.
Docking Studies
Preliminary in silico studies could evaluate its binding affinity toward specific protein targets such as:
Medicinal Chemistry
The compound can serve as a lead molecule for:
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Anti-inflammatory agents.
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Anticancer drugs targeting specific signaling pathways.
Further Optimization
Structure-activity relationship (SAR) studies could modify substituents on the thieno[3,4-c]pyrazole or benzofuran rings to enhance potency and selectivity.
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